
2-Oxothiolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxothiolane-3-carboxylic acid: thiophene-2-carboxylic acid ) is an organic compound with the chemical formula SC₄H₃CO₂H. It belongs to the class of mono carboxylic acids derived from thiophene. Another related compound is thiophene-3-carboxylic acid .
Métodos De Preparación
a. Synthetic Routes:
Oxidation Method: Thiophene-2-carboxylic acid can be synthesized by oxidizing either or, more practically, .
- The oxidation reaction typically occurs in the presence of suitable oxidizing agents.
- Industrial-scale production methods may involve optimized conditions for the oxidation process.
Análisis De Reacciones Químicas
Thiophene-2-carboxylic acid participates in various reactions:
Double Deprotonation: Upon treatment with , it undergoes double deprotonation to yield the 5-lithio derivative. This intermediate serves as a precursor for synthesizing many 5-substituted derivatives.
Coupling Reactions and Olefinations: Researchers have extensively studied thiophene-2-carboxylic acid as a substrate in coupling reactions and olefinations.
Aplicaciones Científicas De Investigación
Suprofen: Derived from thiophene-2-carboxylic acid, serves as the active ingredient in certain eye drops.
Medicinal Chemistry: Researchers explore its potential in drug development due to its unique structure and reactivity.
Mecanismo De Acción
- The exact mechanism by which thiophene-2-carboxylic acid exerts its effects depends on specific applications. It may interact with molecular targets or pathways relevant to its intended use.
Comparación Con Compuestos Similares
Uniqueness: Highlighting its distinct features, thiophene-2-carboxylic acid stands out among related compounds.
Similar Compounds: While not exhaustive, some similar compounds include other thiophene derivatives and carboxylic acids.
Propiedades
Número CAS |
222046-78-8 |
|---|---|
Fórmula molecular |
C5H6O3S |
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
2-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O3S/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7) |
Clave InChI |
JKAKOESBBJMHMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=O)C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


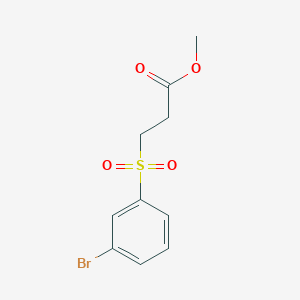

![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)

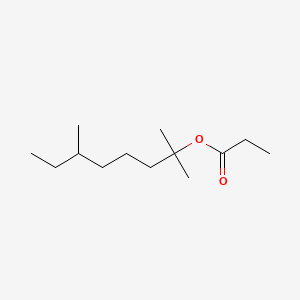
![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
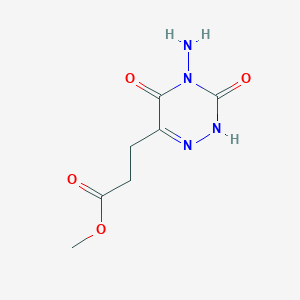

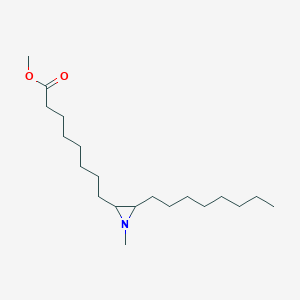
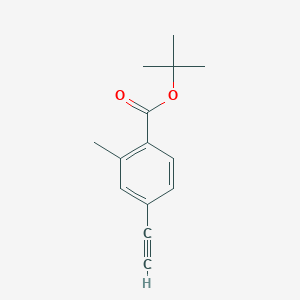
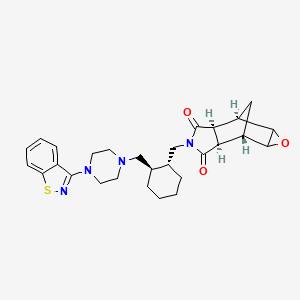

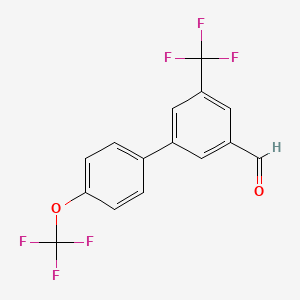
![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)
